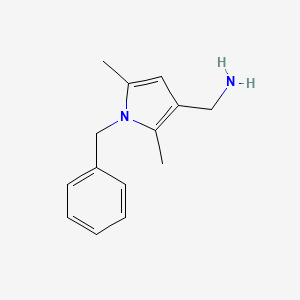

(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-benzyl-2,5-dimethylpyrrol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-11-8-14(9-15)12(2)16(11)10-13-6-4-3-5-7-13/h3-8H,9-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLVMFFJGRFAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Spectroscopic Data of (1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the novel compound (1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine. The structural elucidation of this molecule is paramount for its potential applications in medicinal chemistry and drug development, where a precise understanding of its chemical architecture is essential for predicting its biological activity and metabolic fate. This document will delve into the theoretical underpinnings and practical interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyrrole derivative characterized by a benzyl group attached to the pyrrole nitrogen, two methyl groups at positions 2 and 5, and a methanamine substituent at position 3. The unique arrangement of these functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization.

The elucidation of this structure relies on a synergistic application of multiple spectroscopic techniques. Proton and carbon-13 NMR spectroscopy provide detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the characteristic functional groups present. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a wealth of structural information.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | Multiplet | 5H | Aromatic protons (benzyl group) |

| ~5.8 | Singlet | 1H | Pyrrole C4-H |

| ~5.0 | Singlet | 2H | Benzyl CH₂ |

| ~3.6 | Singlet | 2H | CH₂-NH₂ |

| ~2.2 | Singlet | 3H | Pyrrole C2-CH₃ |

| ~2.1 | Singlet | 3H | Pyrrole C5-CH₃ |

| ~1.5 | Broad Singlet | 2H | NH₂ |

Causality Behind Experimental Choices:

The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is critical for ¹H NMR as it dissolves the analyte without introducing interfering proton signals. A standard operating frequency of 400 MHz or higher is preferred to achieve better signal dispersion and resolution, which is particularly important for resolving the multiplets in the aromatic region.

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Quaternary aromatic carbon (benzyl) |

| ~129 | Aromatic CH (benzyl) |

| ~128 | Aromatic CH (benzyl) |

| ~127 | Aromatic CH (benzyl) |

| ~126 | Quaternary pyrrole C2 |

| ~125 | Quaternary pyrrole C5 |

| ~118 | Quaternary pyrrole C3 |

| ~106 | Pyrrole CH (C4) |

| ~50 | Benzyl CH₂ |

| ~40 | CH₂-NH₂ |

| ~13 | Pyrrole C2-CH₃ |

| ~12 | Pyrrole C5-CH₃ |

Expert Insights:

The chemical shifts of the pyrrole ring carbons are indicative of its electron-rich nature. The downfield shift of the C2 and C5 carbons is attributed to the substitution with methyl groups. The presence of the benzyl group is confirmed by the characteristic signals in the aromatic region and the benzylic CH₂ signal around 50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1600 | Weak | N-H bend (primary amine) |

Self-Validating Protocol for IR Analysis:

-

Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental absorptions.

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet for a solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the major absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 214.31 (corresponding to the molecular formula C₁₄H₁₈N₂)

-

Key Fragmentation Patterns:

-

Loss of the benzyl group (C₇H₇, 91 u) leading to a fragment at m/z = 123.

-

Cleavage of the C-C bond adjacent to the amine, resulting in a fragment corresponding to the pyrrole ring with a methylene group.

-

Formation of the tropylium ion (C₇H₇⁺) at m/z = 91, a very common and stable fragment for benzyl-containing compounds.

-

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for Mass Spectrometry Analysis.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the initial formation of the 1-benzyl-2,5-dimethyl-1H-pyrrole core, followed by functionalization at the 3-position.

A common approach for the synthesis of substituted pyrroles is the Paal-Knorr synthesis. The subsequent introduction of the methanamine group can be accomplished via a Vilsmeier-Haack formylation followed by reductive amination.

Plausible Synthetic Pathway:

Caption: Plausible Synthetic Route.

The characterization of the final product and all intermediates using the spectroscopic techniques described in this guide is essential to confirm the success of each synthetic step and the purity of the final compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and in-depth understanding of the chemical structure of this compound. The synergistic use of ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for the unambiguous elucidation of its molecular architecture. This detailed characterization is a critical prerequisite for any further investigation into the biological properties and potential therapeutic applications of this novel compound.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

An In-depth Technical Guide to (1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine is a versatile small molecule scaffold that has garnered interest within medicinal chemistry.[1] The pyrrole ring system is a privileged structure, frequently appearing in a wide array of biologically active natural products and pharmaceutical agents.[2][3] Pyrrole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] The unique electronic and steric characteristics of the pyrrole nucleus, particularly the role of the nitrogen atom as a hydrogen-bond donor or acceptor, enable crucial interactions with biological targets like enzyme active sites.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications in drug discovery.

Molecular Structure and Identification

The foundational structure of this compound is a pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom.[5] In this specific derivative, the pyrrole core is substituted at various positions. A benzyl group is attached to the nitrogen atom (position 1), two methyl groups are located at positions 2 and 5, and a methanamine group is at position 3.

Caption: A generalized synthetic workflow for the preparation of the target compound.

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity. [6] Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube. [7]2. The capillary tube is placed in a melting point apparatus. [8]3. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. [8]4. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. [9]A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Determination of Aqueous Solubility

Solubility is a critical parameter that influences a drug's absorption and bioavailability. [10]The shake-flask method is a common technique for determining equilibrium solubility. [11] Methodology:

-

An excess amount of the compound is added to a specific volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask. [12]2. The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. [11][12]3. The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Determination of pKa

The pKa value reflects the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values. Potentiometric titration is a widely used method for pKa determination of amines. [13][14] Methodology:

-

A known concentration of the amine compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low water solubility). [15]2. The solution is titrated with a standardized solution of a strong acid (e.g., HCl). [13]3. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve, where half of the amine has been protonated.

Potential Applications in Drug Development

The this compound scaffold holds significant potential for the development of novel therapeutic agents. The pyrrole core is a key feature in several approved drugs with diverse pharmacological activities. [5]The structural features of this compound, including the aromatic rings and the basic amine group, can be modified to optimize interactions with various biological targets. For instance, derivatives of this scaffold could be investigated as:

-

Enzyme inhibitors: The pyrrole ring can act as a scaffold to position functional groups that interact with the active site of enzymes. [16]* Receptor agonists or antagonists: The overall shape and electronic properties of the molecule can be tailored to bind to specific receptors. [17]* Antimicrobial or anticancer agents: Many pyrrole-containing compounds have demonstrated potent activity against various pathogens and cancer cell lines. [3]

Conclusion

This compound is a compound with a promising structural framework for medicinal chemistry applications. A thorough understanding of its physical and chemical properties is essential for its effective utilization in drug discovery and development programs. The synthetic accessibility and the potential for diverse functionalization make this and related pyrrole derivatives attractive candidates for the design and synthesis of new therapeutic entities.

References

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Simple Method for the Estim

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- Recent synthetic and medicinal perspectives of pyrroles: An overview. - Allied Academies. (2017-12-20).

- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed Central. (2023-12-05).

- Melting point determin

- Experiment 1 - Melting Points.

- Melting point determin

- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity - Scholaris. (2022-01-06).

- “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics” - RJPN. (2025-08-08).

- Simple Method for the Estimation of pKa of Amines - ResearchG

- <1236> Solubility Measurements - USP-NF. (2016-09-30).

- Determin

- Annex 4 - World Health Organiz

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.

- Experiment-1 Aim - To determine the melting point of given solid substance.

- 1177271-09-8|this compound - BLDpharm.

- This compound - CymitQuimica.

- This compound - CymitQuimica.

- 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine - ChemicalBook.

- 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine - ChemicalBook.

- 1-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylethanone - PubChem.

- 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one.

- 1-(1-Benzyl-5-methylpyrrolidin-3-yl)methanamine | Chemsrc. (2025-11-07).

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI.

- 1-(1-Benzyl-2,5-dimethyl-4-phenyl-1H-pyrrol-3-yl)

- Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC.

- 1177333-89-9|(1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine - BLDpharm.

- 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine.

- Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols - The Royal Society of Chemistry.

- (2,5-dimethyl-1h-pyrrol-3-yl)methanamine - PubChemLite.

- (2,5-dimethyl-pyrrol-1-yl)-phenyl-amine | CAS#:32570-25-5 | Chemsrc. (2025-10-06).

- (2,5-dimethyl-1-phenyl-1h-pyrrol-3-yl)methanamine hydrochloride - PubChemLite.

- (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride - PubChem.

- 4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine - CHIRALEN.

- (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)

- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed. (2021-02-15).

Sources

- 1. This compound [cymitquimica.com]

- 2. rjpn.org [rjpn.org]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. davjalandhar.com [davjalandhar.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. pennwest.edu [pennwest.edu]

- 10. uspnf.com [uspnf.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. who.int [who.int]

- 13. mdpi.com [mdpi.com]

- 14. uregina.scholaris.ca [uregina.scholaris.ca]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Pyrrole Derivatives

Executive Summary

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic screening of novel pyrrole derivatives. It moves beyond mere procedural descriptions to explain the causal logic behind experimental choices, ensuring a robust and scientifically sound evaluation process. We will detail field-proven protocols for assessing anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, supported by methods for data interpretation and preliminary mechanism of action studies. This document is designed to be a self-validating system, emphasizing the inclusion of appropriate controls and statistical rigor to generate trustworthy and reproducible data.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

Heterocyclic compounds are foundational to modern therapeutics, with approximately 90% of commercially available drugs containing such motifs.[1] Among these, the five-membered, nitrogen-containing pyrrole ring is a "privileged scaffold," an electron-rich aromatic system whose structural adaptability allows for diverse chemical modifications.[1][2] This versatility translates into a vast pharmacological landscape, with pyrrole derivatives demonstrating potent activities as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4] Nature itself leverages the pyrrole core in essential molecules like heme, chlorophyll, and vitamin B12.[2][3] The proven success of synthetic pyrrole-based drugs, such as the blockbuster drug Atorvastatin, continually fuels the drive to synthesize and screen novel derivatives for the next generation of therapeutics.[3]

The Strategic Framework for Bioactivity Screening

A successful screening campaign is not a random search but a structured, multi-tiered process designed to efficiently identify promising "hits" from a library of novel compounds and advance them toward "lead" status. This process requires careful planning, robust assay design, and stringent validation.

The Screening Cascade: From Primary Hits to Lead Candidates

The screening process is best visualized as a funnel, starting with broad, high-throughput assays and progressively moving to more complex, lower-throughput, and physiologically relevant models.

Caption: Simplified Apoptotic Caspase Cascade.

Protocol 4.1.1: Caspase-Glo® 3/7 Assay

-

Cell Treatment: Seed and treat cells with the hit compound at its IC₅₀ concentration (and 2x, 0.5x concentrations) for a shorter duration (e.g., 6, 12, or 24 hours) as apoptosis is an earlier event than overt cytotoxicity.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently by shaking on an orbital shaker for 30 seconds.

-

-

Incubation and Measurement:

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Interpretation: A significant increase in luminescence in treated cells compared to untreated controls indicates that the compound induces apoptosis through the activation of effector caspases.

Conclusion and Future Directions

The systematic screening of novel pyrrole derivatives is a proven strategy for the identification of new therapeutic agents. The protocols outlined in this guide provide a robust foundation for assessing the anticancer, antimicrobial, anti-inflammatory, and antioxidant potential of these versatile compounds. The key to a successful campaign lies not only in the precise execution of these assays but in the rigorous application of validation controls and a logical, tiered approach to screening. Future efforts should focus on integrating high-content imaging and multi-parametric phenotypic screening earlier in the discovery cascade to gain deeper mechanistic insights and accelerate the translation of promising pyrrole-based hits into clinically valuable drug candidates.

References

- Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.

- A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). PubMed.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). RJPN.

- Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central.

- MTT assay protocol. (n.d.). Abcam.

- Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... (n.d.). ResearchGate.

- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.

- Protocol for detection of caspases using immunofluorescence. (n.d.). Abcam.

- Biological activity of novel pyrrole-2,5-dione derivatives. (n.d.). Benchchem.

- Caspase Activity Assay. (n.d.). Creative Bioarray.

- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (n.d.). MDPI.

- Apoptosis Protocols. (n.d.). Thermo Fisher Scientific - ES.

- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). PubMed Central.

- Therapeutic Significance of Pyrrole in Drug Delivery. (2022). SciTechnol.

- CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. (2016). Protocols.io.

- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (n.d.). E3S Web of Conferences.

- Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. (n.d.).

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). NIH.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI.

- Assay Validation in High Throughput Screening – from Concept to Application. (2015).

- Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. (2012). PubMed.

- CasPASE™ Colorimetric Apoptosis Assay. (n.d.). G-Biosciences.

- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). Frontiers.

- Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.

- The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. (2019). Tempo Bioscience.

- Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells? (2013). ResearchGate.

- Synthesis, characterization and biological activity of novel pyrrole compounds. (2025).

- In vitro antimicrobial assay of the synthesized compounds (MIC μg/mL). (n.d.). ResearchGate.

- A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. (2020). PubMed Central.

- Nitric Oxide (NO2 /NO3 ) Assay. (n.d.). R&D Systems.

- High Throughput Screening for Novel Anti-Inflammatories. (n.d.). Google Books.

- Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework. (n.d.). Benchchem.

- Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. (n.d.). MDPI.

- In vitro antimicrobial activity (MIC μg/ml) of synthetic compounds against various bacterial strains a . ... (n.d.). ResearchGate.

- Anti-inflammatory Screening Compound Library. (n.d.). Life Chemicals.

- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). PubMed Central.

- Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). ResearchGate.

- Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. (n.d.). PubMed.

- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI.

- Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. (n.d.). MDPI.

- Nitric Oxide Assay (NO). (n.d.). ScienCell Research Laboratories.

- Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. (2023). ResearchGate.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.

- Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. (n.d.). PubMed Central.

- Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (n.d.). NIH.

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021).

Sources

An In-Depth Technical Guide to the In Silico Modeling of (1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine Derivatives

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antimicrobial agents.[1][2] This guide provides a comprehensive, in-depth framework for the in silico modeling of a specific class of these compounds: (1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine derivatives. We will navigate the complete computational workflow, from the initial design of a virtual derivative library to multi-faceted analysis including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics, and ADMET prediction. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel pyrrole-based therapeutics. Each protocol is presented not merely as a series of steps, but as a validated system with clear scientific justification for each decision point, ensuring a robust and reproducible research cascade.

Introduction: The Rationale for a Computational Approach

The journey from a hit compound to a marketable drug is notoriously long and expensive, with high attrition rates often attributed to poor pharmacokinetic and safety profiles discovered late in development.[3][4] Early-stage in silico analysis provides a critical advantage by enabling the rapid, cost-effective evaluation of thousands of virtual compounds.[3][5] This allows researchers to prioritize synthetic efforts, optimize for desirable drug-like properties, and gain deep mechanistic insights into target interactions long before a compound is ever synthesized.[4][6]

The this compound core represents a versatile and promising scaffold.[7][8] Pyrrole derivatives have demonstrated a wide range of biological activities, and computational modeling is essential to unlock their full potential.[2][9] This guide establishes a systematic workflow to rationally design and evaluate derivatives based on this core structure.

Chapter 1: The Integrated In Silico Drug Discovery Workflow

A successful computational drug discovery campaign is not a linear path but an integrated, cyclical process where data from one analysis informs the next. The workflow described herein is designed to systematically refine a large virtual library of candidate molecules down to a small set of high-priority compounds for synthesis and in vitro testing.

Caption: A comprehensive workflow for computational drug discovery.

Chapter 2: Virtual Library Design and Ligand Preparation

The quality of any in silico study is fundamentally dependent on the quality of the input structures. This chapter outlines the protocol for generating a chemically diverse and relevant virtual library of derivatives and preparing them for subsequent computational analysis.

Protocol 2.1: Step-by-Step Ligand Preparation

-

Scaffold Definition: Begin by drawing the core scaffold, this compound, in a 2D chemical drawing software (e.g., ChemDraw).

-

Virtual Library Generation: Identify chemically feasible points for modification on the scaffold (e.g., substitutions on the benzyl ring, modification of the methanamine group). Use library enumeration tools to decorate the scaffold with a diverse set of functional groups (e.g., halogens, alkyls, hydroxyls, etc.).

-

Causality: The choice of functional groups should be guided by principles of medicinal chemistry to explore different steric and electronic properties, aiming to improve potential interactions with a biological target.

-

-

2D to 3D Conversion: Convert the 2D structures into 3D coordinates using a computational chemistry package.

-

Protonation and Tautomeric States: Determine the most likely protonation state of each molecule at a physiological pH of 7.4. This step is critical as the charge state of a molecule dramatically influences its interaction profile.

-

Trustworthiness: Using multiple programs to predict pKa and ionization states can provide a consensus and increase confidence in the assigned structures.[3]

-

-

Energy Minimization: Perform an energy minimization on each 3D structure using a suitable force field (e.g., MMFF94). This process removes steric clashes and settles the molecule into a low-energy, geometrically plausible conformation, which is essential for docking.

Chapter 3: Target Identification and Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing crucial insights into binding affinity and mechanism.[10] Given the known anticancer activities of many pyrrole derivatives, a relevant hypothetical target is Human Topoisomerase IIα (htopo IIα), an enzyme critical for DNA replication in rapidly dividing cells.[1][11]

Protocol 3.1: Molecular Docking against Topoisomerase IIα

-

Protein Preparation:

-

Download the crystal structure of htopo IIα from the Protein Data Bank (PDB).

-

Prepare the protein using a molecular modeling suite (e.g., Schrödinger Maestro, AutoDock Tools). This involves removing water molecules, adding hydrogen atoms, repairing any missing side chains or loops, and assigning correct bond orders.

-

Causality: This "cleaning" process is mandatory to ensure the protein structure is chemically correct and ready for simulation. Water molecules are typically removed from the binding site unless they are known to play a critical role in ligand binding.

-

-

Binding Site Definition: Define the binding site (the "grid box" in AutoDock terminology) around the known ATP binding pocket, which is the target for many inhibitors of this enzyme.[11]

-

Docking Execution:

-

Use a validated docking program like AutoDock Vina to dock the prepared ligand library into the defined binding site.[1]

-

The program will generate multiple binding poses for each ligand and calculate a corresponding binding affinity or docking score.

-

-

Pose Analysis and Filtering:

-

Analyze the top-scoring poses for each ligand. The primary validation is visual inspection: Does the pose make chemical sense? Are there favorable interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with key residues in the active site?

-

Filter the results based on docking score (e.g., < -7.0 kcal/mol) and the presence of critical interactions to select a smaller subset of promising compounds for further analysis.

-

Data Presentation: Hypothetical Docking Results

| Derivative ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) | Hydrophobic Interactions (Residues) |

| Core-H | -6.8 | ASN-91, LYS-120 | ILE-180, PHE-142 |

| Deriv-01 (4-Cl) | -8.2 | ASN-91, LYS-120, THR-185 | ILE-180, PHE-142, ILE-95 |

| Deriv-02 (4-OH) | -7.9 | ASN-91, LYS-120, ASP-140 | PHE-142 |

| Deriv-03 (3-F) | -7.5 | ASN-91 | ILE-180, PHE-142, ILE-95 |

Chapter 4: Quantitative Structure-Activity Relationship (QSAR)

QSAR models create a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[12][13] A robust QSAR model can predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules.[14]

Caption: The cycle of building and validating a predictive QSAR model.

Protocol 4.1: Building a Predictive QSAR Model

-

Data Collection: Assemble a dataset of compounds with experimentally determined biological activity (e.g., IC50 values from in vitro assays). For this guide, we would use the docking scores from Chapter 3 as a proxy for activity.

-

Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological polar surface area - TPSA), or 3D (e.g., molecular shape).

-

Data Curation and Splitting: Curate the dataset to remove redundant or outlier compounds. Split the dataset into a training set (typically ~80%) to build the model and a test set (~20%) to validate its predictive power.

-

Trustworthiness: The test set must not be used in any way during model training. This provides an unbiased assessment of the model's ability to predict the activity of new, unseen compounds.

-

-

Model Generation: Use a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, to correlate the descriptors (independent variables) with the biological activity (dependent variable).[15]

-

Validation: Rigorously validate the model using statistical metrics like the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A robust model will have high values for both, indicating good fit and high predictive power.

Chapter 5: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, revealing the stability of the protein-ligand complex over time under near-physiological conditions.[16][17] This is a crucial step to validate docking poses and understand the energetic contributions to binding.[18]

Protocol 5.1: Assessing Complex Stability with MD

-

System Setup: Take the best-scoring docking pose of a high-priority ligand (e.g., Deriv-01 from the table above) complexed with the target protein.

-

Solvation: Place the complex in a simulation box and solvate it with a realistic water model (e.g., TIP3P). Add counter-ions to neutralize the system's charge.

-

Force Field Application: Apply a suitable force field (e.g., AMBER, GROMACS) that defines the physics governing the interactions between all atoms in the system.

-

Minimization and Equilibration: Perform an energy minimization of the entire system, followed by a two-phase equilibration (NVT and NPT ensembles) to bring the system to the desired temperature and pressure while allowing the solvent to relax around the protein-ligand complex.

-

Causality: This equilibration is essential to ensure the simulation starts from a stable, physically realistic state, preventing artifacts in the production run.

-

-

Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds).

-

Trajectory Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:

-

Root Mean Square Deviation (RMSD): A low and stable RMSD of the ligand and protein backbone indicates the complex is not undergoing major conformational changes and the binding is stable.

-

Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein are flexible or rigid during the simulation.

-

Hydrogen Bond Analysis: Tracks the persistence of key hydrogen bonds identified during docking.

-

Chapter 6: ADMET Prediction

A compound with excellent potency is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filtering step in modern drug discovery.[4][19]

Protocol 6.1: In Silico ADMET Profiling

-

Model Selection: Utilize well-established computational models and software (e.g., SwissADME, pkCSM) to predict a range of pharmacokinetic and toxicity properties.

-

Property Calculation: For the top-ranked compounds from docking and QSAR, calculate key ADMET properties.

-

Analysis and Filtering: Analyze the results against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five). Compounds with predicted liabilities (e.g., poor oral absorption, high toxicity, potential to inhibit CYP enzymes) should be deprioritized or flagged for redesign.[20]

Data Presentation: Predicted ADMET Properties

| Derivative ID | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | hERG Blocker | Lipinski Violations |

| Core-H | High | Yes | No | Low Risk | 0 |

| Deriv-01 (4-Cl) | High | Yes | Yes | Low Risk | 0 |

| Deriv-02 (4-OH) | High | No | No | Low Risk | 0 |

| Deriv-03 (3-F) | High | Yes | No | Low Risk | 0 |

-

Interpretation: In this hypothetical table, Deriv-01 shows high potency (from docking) but is a predicted inhibitor of the CYP2D6 enzyme, a potential liability. Deriv-02 has slightly lower predicted potency but a cleaner ADMET profile, making it a potentially more attractive candidate.

Conclusion: Synthesizing Data for Candidate Selection

The true power of this in silico workflow lies in the integration of diverse datasets. A successful drug candidate must satisfy multiple criteria simultaneously: potent activity at the target, stability of the binding interaction, and a favorable ADMET profile. By systematically applying the protocols in this guide, researchers can analyze the structure-activity and structure-property relationships of this compound derivatives. This multi-parameter optimization approach allows for the confident selection of a small number of highly promising compounds for progression into the more resource-intensive phases of chemical synthesis and biological testing, ultimately enhancing the efficiency and success rate of the drug discovery process.

References

- Source: Adv Pharmacol.

- Title: How do you predict ADMET properties of drug candidates?

- Title: Using ADMET to Move Forward from Drug Discovery to Development Source: Bitesize Bio URL

- Title: Predict ADMET Properties with Proprietary Data Source: Digital Chemistry URL

- Title: ADMET Prediction Source: Protheragen URL

- Title: ADMET prediction | Medicinal Chemistry Class Notes Source: Fiveable URL

- Title: A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes Source: Benchchem URL

- Title: Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction Source: ResearchGate URL

- Title: In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties Source: Bentham Science Publishers URL

- Source: protocols.

- Title: In vitro and In Silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties | Request PDF Source: ResearchGate URL

- Title: Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development Source: Medium URL

- Title: Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors Source: PubMed Central URL

- Title: Screening of Biological Activities through QSAR analysis of bioactive molecules of Cardiospermum halicacabum Source: IJARBS URL

- Title: Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia Source: ResearchGate URL

- Title: Quantitative Structure–Activity Relationship (QSAR)

- Title: Quantitative Structure–Activity Relationship (QSAR)

- Title: Bioactive pyrrole-based compounds with target selectivity Source: PubMed Central URL

- Title: A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR)

- Title: In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases Source: PubMed Central URL

- Title: (1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)

- Title: (1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. digitalchemistry.ai [digitalchemistry.ai]

- 5. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 6. fiveable.me [fiveable.me]

- 7. 1177271-09-8|this compound|BLD Pharm [bldpharm.com]

- 8. This compound [cymitquimica.com]

- 9. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 10. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijarbs.com [ijarbs.com]

- 13. mdpi.com [mdpi.com]

- 14. Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. aurlide.fi [aurlide.fi]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Paal-Knorr Synthesis of 2,5-Dimethylpyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis, a foundational reaction in organic chemistry, represents one of the most direct and reliable methods for constructing the pyrrole ring.[1][2] First detailed independently by Carl Paal and Ludwig Knorr in 1884, this condensation reaction has remained a cornerstone for chemists for over a century due to its operational simplicity and efficiency.[2][3] This guide focuses specifically on the synthesis of 2,5-dimethylpyrrole derivatives, a structural motif of significant interest. This scaffold is a versatile building block for a range of applications, from pharmaceuticals and agrochemicals to advanced materials like conducting polymers.[4][5]

This document provides a senior scientist's perspective on the Paal-Knorr synthesis, moving beyond a simple recitation of steps to explore the underlying mechanistic principles, strategic considerations for experimental design, and the evolution toward more sustainable and efficient protocols.

Core Mechanistic Insights: The Chemistry Behind the Cyclization

The Paal-Knorr pyrrole synthesis is fundamentally the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][6] For the synthesis of 2,5-dimethylpyrrole derivatives, the required precursor is hexane-2,5-dione (also known as acetonylacetone).

The reaction mechanism, elucidated in detail by V. Amarnath and his group, proceeds through a series of well-defined steps.[1] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

-

Initial Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the amine's lone pair on one of the protonated carbonyl carbons of the dicarbonyl compound. This forms a hemiaminal intermediate.[1][7]

-

Intramolecular Cyclization: The crucial ring-forming step involves the intramolecular attack of the hemiaminal's nitrogen atom on the second carbonyl group. This cyclization is typically the rate-determining step of the entire sequence.[2][8]

-

Dehydration and Aromatization: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, readily undergoes a two-step dehydration process to eliminate two molecules of water, yielding the stable, aromatic pyrrole ring.[1][7]

The reaction is most commonly performed under weakly acidic conditions. The addition of a mild acid, such as acetic acid, serves to protonate a carbonyl group, activating it for nucleophilic attack and thereby accelerating the reaction.[6] However, it is crucial to control the acidity; strongly acidic conditions (pH < 3) can favor a competing reaction pathway that leads to the formation of 2,5-dimethylfuran as the major product.[6]

Caption: General experimental workflow for Paal-Knorr synthesis.

Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine hexane-2,5-dione (1.14 g, 10 mmol, 1.0 equiv.) and aniline (0.93 g, 10 mmol, 1.0 equiv.). Add glacial acetic acid (20 mL) as the solvent and catalyst.

-

Execution: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether. Neutralize the aqueous layer carefully by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Separate the layers and extract the aqueous phase with an additional 2x50 mL of diethyl ether. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate to afford the pure 2,5-dimethyl-1-phenylpyrrole as a pale yellow oil.

-

Validation and Characterization: The identity and purity of the final compound must be confirmed.

-

Physical Properties: 2,5-Dimethylpyrrole is a liquid with a boiling point of approximately 165°C and a density of about 0.935 g/mL at 25°C. * ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the methyl protons (singlet, ~2.0 ppm) and the pyrrole ring protons (singlet, ~5.8 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the methyl carbons (~13 ppm), the pyrrole C-H carbons (~105 ppm), and the quaternary pyrrole carbons (~128 ppm).

-

Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z = 95.14 for the N-unsubstituted product. [9]

-

Overcoming Challenges: Troubleshooting and Limitations

Despite its utility, the Paal-Knorr synthesis is not without its challenges.

-

Furan Side-Product: As mentioned, excessive acidity can promote the competing Paal-Knorr furan synthesis. [6]Careful pH control or the use of non-protic Lewis acid catalysts can effectively suppress this side reaction.

-

Substrate Sensitivity: Amines bearing acid-labile functional groups may not be compatible with traditional protocols. The adoption of milder, often neutral or solvent-free conditions, is the most effective strategy to circumvent this limitation. [8][10]* Dicarbonyl Availability: While hexane-2,5-dione is commercially available, the synthesis of more complex or unsymmetrically substituted pyrroles is often limited by the accessibility of the corresponding 1,4-dicarbonyl precursor. [1]

Conclusion and Future Outlook

The Paal-Knorr synthesis is a powerful and enduring tool for the construction of 2,5-dimethylpyrrole derivatives. Its high degree of reliability, tolerance for a wide range of amine substrates, and operational simplicity have secured its place in the synthetic chemist's toolbox. The evolution from harsh, classical methods to a host of modern, green alternatives has further broadened its applicability, allowing for the synthesis of sensitive and complex molecules. [11]For professionals in drug discovery and materials science, mastery of this reaction provides a direct and efficient pathway to a class of heterocyclic compounds with proven and potential value.

References

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

-

Royal Society of Chemistry. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

-

PubChem. 2,5-Dimethylpyrrole. [Link]

-

ResearchGate. ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... [Link]

-

ResearchGate. Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. [Link]

-

SpectraBase. 2,5-Dimethylpyrrole - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. Synthesis of N-substituted 2,5-dimethyl pyrroles in water. [Link]

-

ResearchGate. Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. [Link]

-

YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link]

-

RSC Publishing. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. [Link]

-

ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. [Link]

-

ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]

-

ResearchGate. (PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole. [Link]

-

Pharmacia. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). [Link]

-

ResearchGate. Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and.... [Link]

-

ACS Publications. Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R) -. [Link]

-

SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]-pyrrole-synthesis)

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rgmcet.edu.in [rgmcet.edu.in]

- 11. researchgate.net [researchgate.net]

Topic: Exploring the Reactivity of the Aminomethyl Group on the Pyrrole Ring

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of an aminomethyl group onto this heterocycle transforms it into a highly versatile synthetic intermediate. This guide provides a comprehensive exploration of the synthesis and reactivity of aminomethylpyrroles, focusing on their utility as pivotal building blocks in organic synthesis and drug discovery. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and illustrate the strategic application of this moiety in the synthesis of complex molecular architectures.

The Pyrrole Ring: An Electron-Rich Nucleus

The reactivity of any substituent on the pyrrole ring is fundamentally governed by the electronic nature of the ring itself. Pyrrole is an aromatic, π-excessive heterocycle.[3] The nitrogen atom's lone pair of electrons participates in the 6π-electron aromatic system, significantly increasing the electron density of the ring carbons compared to benzene.[4][5] This makes the pyrrole ring highly activated towards electrophilic attack.

Electrostatic potential maps confirm that the ring carbons are electron-rich and nucleophilic.[4][5] Electrophilic substitution occurs preferentially at the C2 (α) position because the resulting cationic intermediate (the sigma complex) is stabilized by three resonance structures, delocalizing the positive charge more effectively than attack at the C3 (β) position, which yields an intermediate with only two resonance forms.[5] This inherent reactivity is the foundation for the primary method of installing the aminomethyl group.

Caption: Resonance stabilization of intermediates in electrophilic substitution.

Synthesis of Aminomethylpyrroles: The Mannich Reaction

The most direct and widely used method for introducing an aminomethyl group onto the pyrrole ring is the Mannich reaction.[6][7] This is a three-component condensation involving the pyrrole substrate, an aldehyde (typically formaldehyde), and a primary or secondary amine.[8]

Mechanism of the Mannich Reaction

The reaction proceeds via electrophilic substitution, where the key electrophile is an iminium ion (or Mannich electrophile) generated in situ from the condensation of the aldehyde and the amine.[7]

-

Iminium Ion Formation: The amine attacks the carbonyl carbon of formaldehyde. Dehydration of the resulting hemiaminal, often acid-catalyzed, generates a highly electrophilic iminium ion.

-

Nucleophilic Attack: The electron-rich pyrrole ring attacks the iminium ion, typically at the C2 position, forming a new C-C bond.

-

Rearomatization: A proton is lost from the carbon that was attacked, restoring the aromaticity of the pyrrole ring and yielding the final aminomethylpyrrole product.

Caption: Mechanism of the Mannich reaction on the pyrrole ring.

Experimental Protocol: Synthesis of 2-(Dimethylaminomethyl)pyrrole

This protocol is a representative example of a Mannich reaction on unsubstituted pyrrole.

Materials:

-

Pyrrole

-

Dimethylamine (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Acetic Acid

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine pyrrole (1 eq.) and acetic acid (1.5 eq.).

-

In a separate beaker, mix dimethylamine solution (1.2 eq.) and formaldehyde solution (1.2 eq.), and cool the mixture in an ice bath.

-

Add the chilled amine-formaldehyde mixture dropwise to the stirred pyrrole solution over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

-

Cool the reaction mixture again in an ice bath and basify by the slow addition of a cold 40% aqueous NaOH solution until the pH is >11.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation.

Causality Behind Choices:

-

Acetic Acid: While the reaction can proceed without acid, a mild acid catalyst facilitates the formation of the iminium ion, the rate-limiting step, without causing polymerization of the acid-sensitive pyrrole ring. Strong acids must be avoided.[7]

-

Low Temperature Control: The reaction is exothermic. Maintaining a low temperature is critical to prevent side reactions, including polymerization of pyrrole and the formation of bis-aminomethylated products.[8]

-

Basification: The product is a tertiary amine, which exists as its ammonium salt in the acidic reaction medium. Basification is required to liberate the free amine for extraction into an organic solvent.

Core Reactivity: The Aminomethyl Group as a Versatile Synthetic Handle

The primary synthetic value of aminomethylpyrroles lies in the ability of the aminomethyl group to function as an excellent electrophilic handle. The dialkylamino portion is a good leaving group, especially after quaternization, allowing for its displacement by a wide range of nucleophiles.[8] This transforms the aminomethylpyrrole into a stable, versatile C-alkylating agent for the pyrrole ring.

Caption: The aminomethyl group as a latent electrophile for substitution.

Nucleophilic Substitution Reactions

Pyrrole Mannich bases are excellent alkylating agents for a variety of H-, C-, N-, O-, S-, and P-nucleophiles.[8] The reaction is typically facilitated by converting the tertiary amine into a better leaving group by forming the quaternary ammonium salt (e.g., with methyl iodide) or by performing the reaction under acidic conditions.

| Nucleophile Source | Nucleophile (Nu⁻) | Product Type |

| Diethyl Malonate | ⁻CH(CO₂Et)₂ | C-Alkylated Pyrrole |

| Sodium Cyanide | ⁻CN | Pyrrole Acetonitrile |

| Sodium Azide | ⁻N₃ | Azidomethyl Pyrrole |

| Phenols/Alcohols | ArO⁻ / RO⁻ | Pyrrole Ether |

| Thiols | RS⁻ | Pyrrole Thioether |

| Phthalimide Potassium | Phthalimide Anion | N-Alkylated Pyrrole |

Intramolecular Cyclization: The Pictet-Spengler Reaction

A powerful application of aminomethylpyrrole reactivity is in the synthesis of fused heterocyclic systems via the Pictet-Spengler reaction.[9] While classically involving a β-arylethylamine and an aldehyde[9], a related transformation can be achieved using a pyrrole bearing an aminomethyl group and a tethered nucleophilic aryl ring. The reaction proceeds through an initial iminium ion formation followed by an intramolecular electrophilic aromatic substitution (cyclization). This strategy is a cornerstone in the synthesis of many alkaloids and related pharmacophores.[10]

Mechanism:

-

An aminomethylpyrrole is linked to a nucleophilic aromatic ring (like an indole or another pyrrole).

-

Under acidic conditions, an iminium ion is formed.

-

The tethered aromatic ring acts as an intramolecular nucleophile, attacking the iminium carbon.

-

Subsequent deprotonation yields the cyclized, fused product.

Caption: Pictet-Spengler type cyclization utilizing an aminomethylpyrrole.

Modulating Reactivity: Protecting Group Strategies

The high nucleophilicity of the pyrrole ring and the acidity of the N-H proton (pKa ≈ 16.5) can complicate synthetic sequences.[11] Protecting the pyrrole nitrogen is a critical strategy to temper the ring's reactivity, improve solubility, and direct substitution reactions.[12]

-

Electron-Withdrawing Groups (EWGs): Sulfonyl groups (e.g., tosyl, benzenesulfonyl) are common N-protecting groups.[12] They significantly decrease the nucleophilicity of the pyrrole ring by an electron-withdrawing effect, allowing for reactions that would otherwise fail, such as certain metal-catalyzed cross-couplings or reactions on sensitive side chains.

-

Carbamates: Groups like tert-butyloxycarbonyl (Boc) are also used. They can be readily removed under acidic conditions.[13]

The choice of protecting group must be orthogonal to other planned reaction conditions, meaning it can be removed selectively without affecting other functional groups in the molecule.[14]

Applications in Drug Discovery and Medicinal Chemistry

The synthetic versatility of aminomethylpyrroles makes them invaluable precursors in the development of novel therapeutics. The ability to easily introduce diverse functionalities via nucleophilic displacement allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Anticancer Agents: Many pyrrole-based compounds exhibit potent anticancer activity.[2] The aminomethyl group serves as a key linker to connect the pyrrole core to other pharmacophoric fragments or to introduce functionalities that enhance binding to biological targets like kinases.[15]

-

Enzyme Inhibitors: The 1,3-diaryl-pyrrole skeleton, accessible through strategies involving aminomethylpyrrole precursors, has shown potential as a selective butyrylcholinesterase (BChE) inhibitor, relevant for neurodegenerative diseases.[16]

-

Anti-inflammatory Agents: Pyrrole derivatives have been developed as dual COX-2/LOX inhibitors for treating inflammatory conditions.[17] The aminomethyl handle allows for the strategic placement of substituents to optimize interactions within the enzyme active sites.

Conclusion

The aminomethyl group is far more than a simple substituent on a pyrrole ring; it is a powerful and versatile synthetic tool. Its installation via the robust Mannich reaction and its subsequent reactivity as a latent electrophile open a gateway to a vast chemical space. By serving as an efficient handle for nucleophilic substitution and intramolecular cyclizations, the aminomethylpyrrole synthon provides a reliable and strategic pathway to complex molecules. For researchers in drug discovery, mastering the reactivity of this functional group is essential for the rational design and synthesis of the next generation of pyrrole-based therapeutics.

References

-

Mannich reaction of pyrrole. (n.d.). Química Organica.org. [Link]

-

Pyrrole-The Mannich Reaction Overview. (n.d.). ChemTube3D. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. [Link]

-

Mannich Reaction of Pyrrole and Dimethylpyrrole with Monoamines and Diamines. (2018). ResearchGate. [Link]

-

Azatripyrrolic and Azatetrapyrrolic Macrocycles from the Mannich Reaction of Pyrrole: Receptors for Anions. (2010). ACS Publications. [Link]

-

Aminomethylated Pyrroles: Casting a Spotlight. (2006). ResearchGate. [Link]

-

Synthesis of Chlorinated 2-(Aminomethyl)- and 2-(Alkoxymethyl)pyrroles. (2005). ResearchGate. [Link]

-

Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]

-

Pictet‐Spengler‐type reaction of N‐aminoalkyl pyrroles and isatins catalyzed by chiral BPA XIX. (n.d.). ResearchGate. [Link]

-

Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. (2020). RSC Publishing. [Link]

-

The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. (1995). PubMed. [Link]

-

A Cascade Reaction Consisting of Pictet-Spengler-type Cyclization and Smiles Rearrangement: Application to the Synthesis of Novel Pyrrole-Fused Dihydropteridines. (2007). PubMed. [Link]

-

24.9: Heterocyclic Amines. (2024). Chemistry LibreTexts. [Link]

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2019). PMC. [Link]

-

Formation of N-alkylpyrroles via intermolecular redox amination. (2016). PubMed. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. [Link]

-

Reductive amination. (n.d.). Wikipedia. [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

-

Pyrrole. (n.d.). Wikipedia. [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). PubMed. [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Pyrrole Protection. (2012). ResearchGate. [Link]

-

Reductive Amination. (n.d.). Wordpress. [Link]

-

Nucleophilic substitution. (n.d.). Wikipedia. [Link]

-

One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2021). RSC Publishing. [Link]

-

10.7: Heterocyclic Amines. (2022). Chemistry LibreTexts. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

-

Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Protecting group. (n.d.). Wikipedia. [Link]

-

9.7: Biological Substitution Reactions. (2022). Chemistry LibreTexts. [Link]

-

Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). PMC - NIH. [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). MDPI. [Link]

-

Factors Affecting Protein Thiol Reactivity and Specificity in Peroxide Reduction. (2011). ResearchGate. [Link]

-

Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

-

Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2023). PubMed. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (2020). PMC - PubMed Central. [Link]

-

Synthesis of 1-pyrrolines. (n.d.). Organic Chemistry Portal. [Link]

-

Proline Catalyzed α-aminoxylation Reaction in the Synthesis of Biologically Active Compounds. (2013). PubMed. [Link]

-

Factors relevant in the reaction of pyrroloquinoline quinone with amino acids. Analytical and mechanistic implications. (1989). PubMed. [Link]

Sources

- 1. uomosul.edu.iq [uomosul.edu.iq]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mannich reaction of pyrrole [quimicaorganica.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. researchgate.net [researchgate.net]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrole - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Protecting group - Wikipedia [en.wikipedia.org]

- 15. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Capivasertib (AZD5363): A Technical Guide to a First-in-Class AKT Inhibitor

For researchers, scientists, and drug development professionals, this guide offers an in-depth technical exploration of Capivasertib (also known as AZD5363), a pioneering therapeutic agent. This document moves beyond a simple overview to provide a comprehensive understanding of Capivasertib's mechanism, characterization, and clinical application, grounded in the latest scientific evidence.

Introduction: Targeting a Central Node in Cancer Signaling

Capivasertib is a potent, orally bioavailable, small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2]. The dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a wide range of solid and hematological malignancies, making AKT a critical therapeutic target[3]. Capivasertib's development and recent approval represent a significant advancement in targeted cancer therapy, offering a new treatment modality for specific patient populations[1].

This guide will dissect the core scientific principles of Capivasertib, from its molecular interactions to its clinical efficacy, providing the technical insights necessary for its application in research and drug development.

Mechanism of Action: ATP-Competitive Inhibition of AKT

Capivasertib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of all three AKT isoforms[2][4][5]. This binding action prevents the phosphorylation and subsequent activation of AKT, thereby blocking downstream signaling cascades that are crucial for cell growth, survival, and metabolism[4]. The inhibition of AKT leads to a reduction in the phosphorylation of key substrates such as PRAS40, GSK3β, and S6[3][6][7]. By disrupting this central signaling hub, Capivasertib can induce apoptosis and inhibit proliferation in cancer cells with aberrant AKT pathway activation[3][4].

The following diagram illustrates the pivotal position of Capivasertib in the PI3K/AKT/mTOR signaling pathway.

Caption: Capivasertib inhibits all three AKT isoforms, blocking downstream signaling.

Preclinical and Clinical Pharmacological Profile

Capivasertib has demonstrated a robust pharmacological profile in both preclinical and clinical settings.

In Vitro Potency and Cellular Activity

Capivasertib is a highly potent inhibitor of all AKT isoforms, with IC50 values in the low nanomolar range.

| Isoform | IC50 (nM) |

| AKT1 | 3[8] |

| AKT2 | 8[8] |

| AKT3 | 8[8] |

In cellular assays, Capivasertib effectively inhibits the phosphorylation of AKT substrates with a potency of approximately 0.3 to 0.8 µM[6][7]. It has been shown to inhibit the proliferation of a broad range of solid and hematologic tumor cell lines, with particular sensitivity observed in breast cancer cell lines[7]. A significant correlation exists between the presence of PIK3CA and/or PTEN mutations and sensitivity to Capivasertib, while RAS mutations are associated with resistance[6][7].

In Vivo Efficacy and Pharmacodynamics

Oral administration of Capivasertib in preclinical xenograft models has demonstrated dose-dependent inhibition of tumor growth[6][7]. Pharmacodynamic studies have confirmed a reduction in the phosphorylation of downstream markers such as PRAS40, GSK3β, and S6 in tumor tissues[6][7]. Furthermore, Capivasertib has shown synergistic anti-tumor activity when combined with other agents like docetaxel, lapatinib, and trastuzumab in breast cancer models[7].

Clinical Trial Highlights: The CAPItello-291 Study

The phase III CAPItello-291 trial was a landmark study that evaluated the efficacy and safety of Capivasertib in combination with fulvestrant for patients with hormone receptor (HR)-positive, HER2-negative advanced breast cancer who had progressed on an aromatase inhibitor[9][10].

| Endpoint | Capivasertib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) |

| Median Progression-Free Survival (Overall Population) | 7.2 months[10] | 3.6 months[10] | 0.60 (0.51 - 0.71)[11] |

| Median Progression-Free Survival (AKT Pathway-Altered) | 7.3 months[9] | 3.1 months[9] | Not Reported |

| Objective Response Rate (Overall Population) | 22.9%[10] | 12.2%[10] | Not Applicable |

The trial successfully met its primary endpoints, demonstrating a statistically significant improvement in progression-free survival for the Capivasertib combination arm. Based on these results, Capivasertib in combination with fulvestrant was approved by the US FDA on November 16, 2023, for adult patients with HR-positive, HER2-negative metastatic breast cancer with one or more PIK3CA/AKT1/PTEN alterations[1].

Characterization and Experimental Protocols

Thorough characterization of Capivasertib's activity is crucial for its effective application in research. Below are representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 of Capivasertib against AKT isoforms.

Objective: To quantify the inhibitory potency of Capivasertib on AKT1, AKT2, and AKT3.

Materials:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes

-

ATP

-

Peptide substrate (e.g., a FAM-labeled peptide)

-

Capivasertib (serially diluted)

-

Assay buffer (e.g., HEPES, MgCl2, DTT, Brij-35)

-

Microplate reader capable of detecting fluorescence

Procedure: